Diglycerol

Catalog No.
S593755
CAS No.
627-82-7
M.F
C6H14O5
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diglycerol

CAS Number

627-82-7

Product Name

Diglycerol

IUPAC Name

3-(2,3-dihydroxypropoxy)propane-1,2-diol

Molecular Formula

C6H14O5

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2

InChI Key

GPLRAVKSCUXZTP-UHFFFAOYSA-N

SMILES

C(C(COCC(CO)O)O)O

Synonyms

3,3’-Oxydi-1,2-propanediol; 4-Oxaheptane-1,2,6,7-tetrol; Bis(2,3-dihydroxypropyl) Ether; NSC 8689

Canonical SMILES

C(C(COCC(CO)O)O)O

Pharmaceutical and Biomedical Research

  • Drug delivery systems: Diglycerol's ability to form hydrogen bonds and its non-toxic nature make it a promising candidate for drug delivery systems. Studies have explored its potential for encapsulating and delivering various drugs, including antibiotics, proteins, and vaccines [].
  • Cryoprotectant: Diglycerol's hygroscopic nature helps prevent ice crystal formation, making it a valuable cryoprotectant for preserving biological materials like cells and tissues during cryopreservation [].
  • Cosmetics and personal care products: Diglycerol's humectant properties (attracts and retains moisture) make it a popular ingredient in moisturizers, lotions, and other personal care products [].

Food Science and Technology

  • Food additive: Diglycerol finds applications as a food additive, acting as a humectant, plasticizer (improves flexibility), and bulking agent in various food products like baked goods, confectionery, and beverages [].
  • Biofuel production: Diglycerol can be used as a substrate for microbial fermentation to produce biofuels like biodiesel and biogas, offering a sustainable alternative to fossil fuels [].

Material Science and Engineering

  • Biodegradable polymers: Diglycerol can be chemically modified to form biodegradable polymers with potential applications in packaging materials, drug delivery systems, and tissue engineering [].
  • Anti-icing and de-icing agents: Diglycerol's hygroscopic properties and low freezing point make it a potential component in anti-icing and de-icing solutions for preventing ice formation on surfaces [].

Diglycerol, also known as 1,2-dihydroxypropane-1,2-diol or diglycerin, is a compound composed of two glycerol units linked by an ether bond. Its chemical formula is C6H14O5C_6H_{14}O_5 and it features a molecular weight of 166.18 g/mol. Diglycerol is a colorless, odorless, viscous liquid that is hygroscopic and soluble in water. It is commonly derived from the glycerolysis of triglycerides or through the condensation of glycerol in the presence of alkaline catalysts.

  • Eye and skin irritant: Diglycerol can irritate the eyes and skin upon contact.
  • Inhalation: Inhalation of diglycerol mist may cause respiratory irritation.
  • Proper handling: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling diglycerol [].

  • Etherification: Diglycerol can be synthesized through the etherification of glycerol under alkaline conditions, typically involving sodium or potassium hydroxide as catalysts at elevated temperatures (200°C to 275°C) .
  • Transesterification: It can act as an intermediate in transesterification reactions where it can react with fatty acids to form diglycerides and glycerides .
  • Oxidation: Selective oxidation reactions can convert diglycerol into various products using oxidizing agents like palladium complexes .

Diglycerol exhibits several biological activities:

  • Cell Signaling: As a diacylglycerol, it plays a significant role in cellular signaling pathways, particularly in activating protein kinase C, which is crucial for various cellular processes including growth and differentiation .
  • Metabolic Precursor: It serves as a precursor for the synthesis of triacylglycerols and phospholipids, which are vital components of cellular membranes .
  • Potential Therapeutic Uses: Due to its moisturizing properties, diglycerol is used in cosmetic formulations and has been studied for its potential benefits in skin hydration and barrier function enhancement.

Several methods are employed for synthesizing diglycerol:

  • Alkali-Catalyzed Condensation: Glycerol undergoes condensation in the presence of a basic catalyst (e.g., sodium hydroxide) at high temperatures. This method allows for the production of diglycerol along with other polyglycerols .
  • Solvent-Free Etherification: A more environmentally friendly approach involves solvent-free selective glycerol etherification using modified clay catalysts, which enhances the yield and purity of diglycerol .
  • Glycerolysis: Industrially, diglycerol can be produced via glycerolysis of triglycerides derived from vegetable oils or animal fats .

Diglycerol has diverse applications across various industries:

  • Cosmetics: It is widely used as a humectant and emollient in skincare products due to its ability to retain moisture.
  • Food Industry: Diglycerol acts as a food additive and stabilizer, enhancing texture and shelf life.
  • Pharmaceuticals: It serves as an excipient in drug formulations, improving solubility and bioavailability.
  • Industrial Uses: Diglycerol is utilized in the production of surfactants and lubricants.

Research has demonstrated that diglycerol interacts with various biological molecules:

  • Protein Kinase C Activation: Diglycerol facilitates the translocation of protein kinase C to cellular membranes, enhancing its activity and influencing various signaling pathways .
  • Cell Membrane Interaction: Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Diglycerol shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

CompoundStructureUnique Features
GlycerolC3H8O3C_3H_8O_3A simple triol; serves as a precursor to diglycerol.
MonoglycerideC3H8O3C_3H_8O_3Contains one fatty acid; used primarily in food applications.
TriglycerideC3H8O6C_3H_8O_6Composed of three fatty acids; major form of dietary fat.
PolyglycerolsVaries (multiple glycerols)Includes multiple glycerols; used for specialized applications like emulsifiers.

Diglycerol's unique position as a dihydroxy compound allows it to function effectively in both biological systems and industrial applications while maintaining distinct chemical properties compared to its analogs.

Physical Description

Liquid

XLogP3

-2.5

UNII

UC0A740LR3

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 67 of 105 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 105 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59113-36-9
627-82-7

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Cosmetics -> Humectant; Solvent

General Manufacturing Information

All other basic organic chemical manufacturing
Cosmetics
Propanediol, oxybis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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